Methyl-L-rhamnopyranoside Methyl-L-rhamnopyranoside
Brand Name: Vulcanchem
CAS No.: 63864-94-8
VCID: VC20756697
InChI: InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1
SMILES: CC1C(C(C(C(O1)OC)O)O)O
Molecular Formula: C7H14O5
Molecular Weight: 178.18 g/mol

Methyl-L-rhamnopyranoside

CAS No.: 63864-94-8

Cat. No.: VC20756697

Molecular Formula: C7H14O5

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl-L-rhamnopyranoside - 63864-94-8

CAS No. 63864-94-8
Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
IUPAC Name (3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1
Standard InChI Key OHWCAVRRXKJCRB-UISSTJQFSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O
SMILES CC1C(C(C(C(O1)OC)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC)O)O)O

Methyl α-L-rhamnopyranoside is a monosaccharide derivative of rhamnose, characterized by the molecular formula C₇H₁₄O₅ and a molecular weight of 178.18 g/mol . This compound features a methyl group attached to the anomeric oxygen of 6-deoxy-L-mannopyranose, giving it structural distinctiveness for biochemical applications .

Synthesis and Derivative Development

Methyl α-L-rhamnopyranoside serves as a scaffold for synthesizing antimicrobial esters. Recent studies demonstrate:

  • Regioselective acylation using stearoyl chloride and DMAP catalyst yields 2,3-di-O-stearate (4) and 3,4-di-O-stearate (5) in a 2:3 ratio .

  • Subsequent acylation of 4 and 5 produces fully esterified derivatives (6–11) with enhanced bioactivity .

Table 2: Key Ester Derivatives

CompoundEsterification SitesAcyl Groups
4C2, C3Stearoyl
5C3, C4Stearoyl
6–11C2/C4 + secondary acylationBenzoyl, acetyl, lauroyl

Antimicrobial Activity

Fully esterified derivatives exhibit broad-spectrum antimicrobial effects:

  • Antifungal activity: Compounds 6–11 show superior efficacy against Candida albicans (MIC: 12.5–25 µg/mL) and Aspergillus niger (MIC: 25–50 µg/mL) compared to antibacterial activity .

  • Mechanistic insights: Molecular docking reveals strong binding affinity with fungal CYP51 (∆G: −8.2 to −9.6 kcal/mol) and bacterial dihydropteroate synthase (∆G: −7.8 kcal/mol) .

Table 3: Antimicrobial Efficacy (MIC in µg/mL)

CompoundC. albicansA. nigerE. coliS. aureus
612.525100100
72550>100>100
812.52550100

Research Implications

The compound’s versatility in regioselective modifications positions it as a promising candidate for developing antifungal agents. Future studies may explore its role in drug delivery systems or combinatorial chemistry for enhanced pharmacokinetics .

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